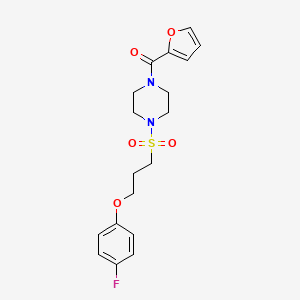![molecular formula C16H19ClN2O3 B2399604 2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid CAS No. 913517-30-3](/img/structure/B2399604.png)
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C16H19ClN2O3. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a cyclopropanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylpiperazine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or cyclopropanecarboxylic acid derivatives.
Applications De Recherche Scientifique
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The cyclopropanecarboxylic acid moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(2-Methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- 2-((4-(5-Chlorophenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- 2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)butanoic acid
Uniqueness
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid is unique due to the specific substitution pattern on the piperazine ring and the presence of the cyclopropanecarboxylic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-2-3-11(17)8-14(10)18-4-6-19(7-5-18)15(20)12-9-13(12)16(21)22/h2-3,8,12-13H,4-7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBZBBAHJLSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
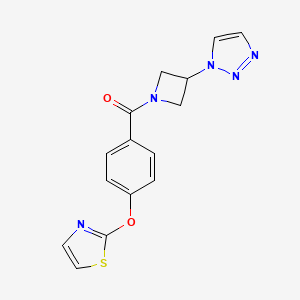
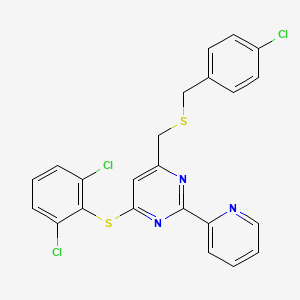
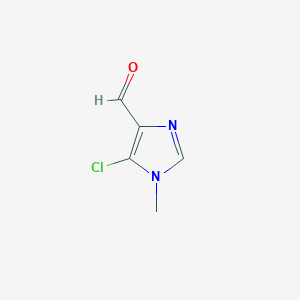
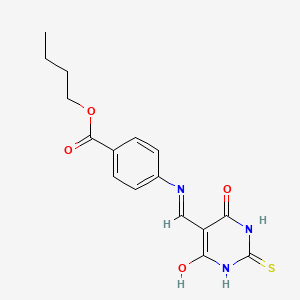
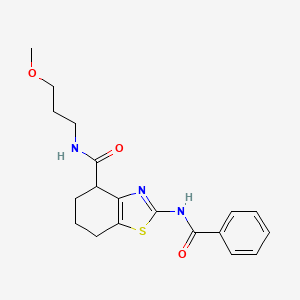
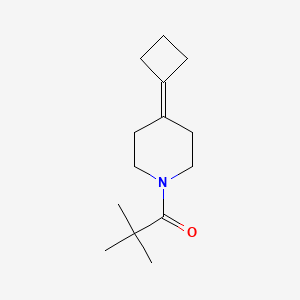
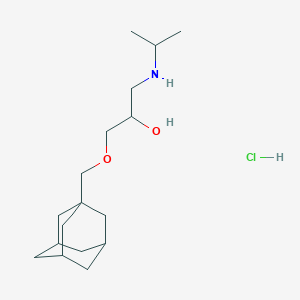
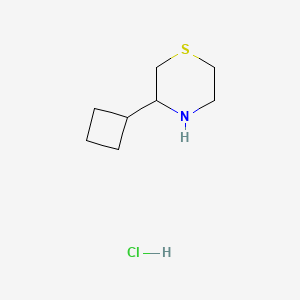
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

